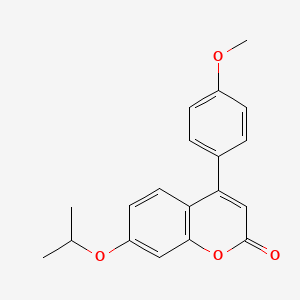
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as 'apigenin-7-isopropyl ether' and has been studied extensively for its various applications in scientific research.
Applications De Recherche Scientifique
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied for its various applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It also inhibits the activity of various kinases, including MAPK and PI3K, which are involved in cell signaling pathways. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and modulating the expression of various genes involved in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is its low toxicity. It has been found to have minimal side effects and is generally well-tolerated. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for the study of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one. One potential direction is the development of novel drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, more research is needed to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a promising compound with many potential applications in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for studying various diseases and disorders. While there are limitations to its use in lab experiments, its low toxicity and ease of synthesis make it a valuable compound for future research.
Méthodes De Synthèse
The synthesis of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One of the most common methods involves the reaction of apigenin with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods involve the use of different alkyl halides and bases to achieve the same product.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)22-15-8-9-16-17(11-19(20)23-18(16)10-15)13-4-6-14(21-3)7-5-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVNQGJSYGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
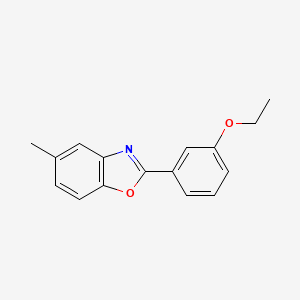
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
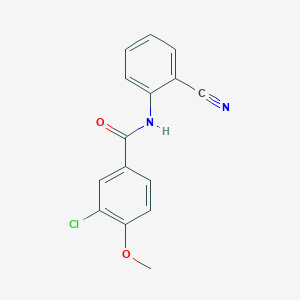
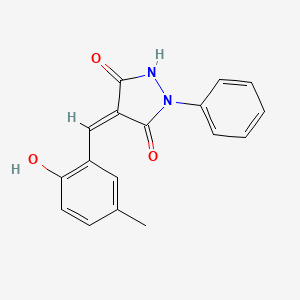
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
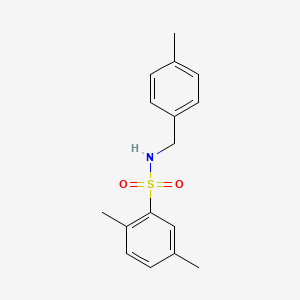

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
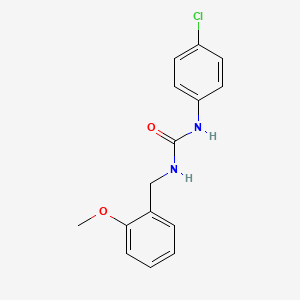
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)